

Application Note: Quantification of Nicarbazin in Chicken Tissue by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of nicarbazin, a widely used coccidiostat in poultry, in chicken tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection of the nicarbazin marker residue, 4,4'-dinitrocarbanilide (DNC). The method is validated for accuracy, precision, and sensitivity, providing a reliable tool for residue analysis in food safety and drug metabolism studies.

Introduction

Nicarbazin is a synthetic anticoccidial agent commonly used in the poultry industry to prevent and control coccidiosis, a parasitic disease of the intestinal tract. Regulatory agencies worldwide have established maximum residue limits (MRLs) for nicarbazin in edible tissues to ensure consumer safety.[1][2][3] Accurate and sensitive analytical methods are crucial for monitoring these residues. This document provides a detailed LC-MS/MS protocol for the determination of DNC, the marker residue for nicarbazin, in chicken tissue.[4][5][6][7][8] The method described is based on established and validated procedures, offering high selectivity and sensitivity for reliable quantification.[9][10]



Experimental Protocol Materials and Reagents

- Nicarbazin (DNC) reference standard
- DNC-d8 internal standard (IS)
- Acetonitrile (ACN), HPLC grade
- · Methanol (MeOH), HPLC grade
- · Water, deionized
- Formic acid (FA)
- Ammonium acetate (NH4OAc)
- Sodium sulfate, anhydrous
- 50 mL polypropylene centrifuge tubes
- 0.22 μm syringe filters

Equipment

- Homogenizer (e.g., cryogenic grinder)
- · Vortex mixer
- Centrifuge
- Analytical balance
- LC-MS/MS system (e.g., AB SCIEX API 4000 Triple Quadrupole Mass Spectrometer or equivalent)

Sample Preparation



- Homogenization: Cryogenically grind a representative portion of the chicken tissue (e.g., liver, muscle) to a fine, homogeneous powder.[6][7] This can be achieved by freezing the tissue with liquid nitrogen or dry ice before grinding.[6]
- Extraction:
 - \circ Weigh 5.00 \pm 0.05 g of the homogenized tissue into a 50 mL polypropylene centrifuge tube.[6]
 - Add a known amount of DNC-d8 internal standard solution.
 - Add 20 mL of acetonitrile (ACN).[6]
 - Vortex mix for 30 minutes.[6]
 - Centrifuge at approximately 3000 rpm for 10 minutes.
 - Decant the supernatant into a clean tube.
 - Repeat the extraction step on the tissue pellet with another 20 mL of ACN and combine the supernatants.[6]
- Clean-up (optional, if significant matrix effects are observed): A solid-phase extraction (SPE) step using a silica cartridge can be employed for further purification.
- Final Preparation:
 - Adjust the final volume of the combined extracts to 50 mL with ACN.[6]
 - Filter the extract through a 0.22 μm syringe filter into an LC vial for analysis.[6]

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions



Parameter	Value	
Column	C18 reversed-phase column (e.g., 250 x 4.6 mm)	
Mobile Phase A	Water with 0.1% Formic Acid and 5mM Ammonium Acetate	
Mobile Phase B	Methanol with 0.1% Formic Acid and 5mM Ammonium Acetate	
Flow Rate	0.4 mL/min[6][7]	
Injection Volume	10 μL[6][7]	
Column Temperature	30°C[6][7]	
Gradient	0-2 min: 0% B; 2-3 min: 0-80% B; 3-6 min: 80- 100% B; 6-8 min: 100% B; 8-8.2 min: 100-0% B[6][7]	

Mass Spectrometry (MS/MS) Conditions

Parameter	Value	
Ionization Mode	Negative Ion Electrospray (ESI-)[4][5][6][7][8]	
Scan Type	Multiple Reaction Monitoring (MRM)	
Precursor Ion (m/z)	DNC: 301.0[6][7][8]	
DNC-d8: 308.7[6][7]		
Product Ions (m/z)	DNC (Quantifier): 136.7[6][7]	
DNC (Qualifier): 106.9[6][7]		
DNC-d8: 140.6[6][7]		
Collision Energy	Optimized for the specific instrument	
Source Temperature	500°C[11]	



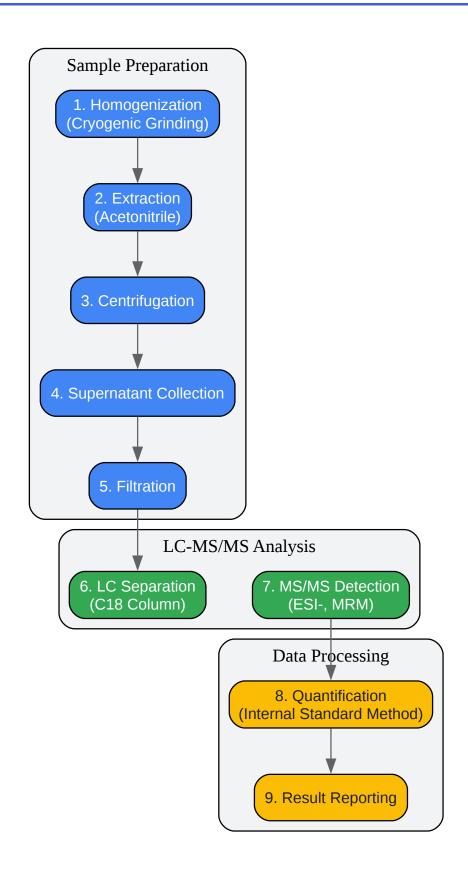
Quantitative Data Summary

The following table summarizes typical performance characteristics of the described LC-MS/MS method for nicarbazin (DNC) quantification in chicken tissue.

Parameter	Typical Value	Reference
Limit of Detection (LOD)	< 3.0 ng/g	[9]
Limit of Quantification (LOQ)	20 ng/g	[9]
Linearity (r²)	> 0.99	[12]
Recovery	82% - 98%	[9]
Precision (RSDr)	2.5% - 11.3%	[9]

Experimental Workflow Diagram





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Caption: Workflow for the quantification of Nicarbazin in chicken tissue.



Conclusion

The LC-MS/MS method presented provides a reliable and sensitive approach for the quantification of nicarbazin in chicken tissue. The detailed protocol for sample preparation and instrumental analysis, along with the performance characteristics, demonstrates its suitability for routine monitoring and research applications. This method supports the efforts of regulatory bodies and the poultry industry in ensuring the safety of poultry products for human consumption.

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